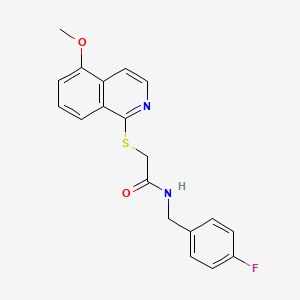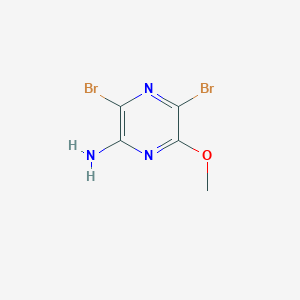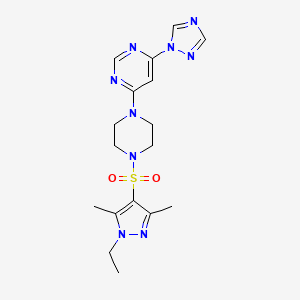![molecular formula C17H17F3N2O2 B2588375 N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 478078-20-5](/img/structure/B2588375.png)
N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole. It also has a trifluoromethyl group attached to a benzoyl group, which could potentially make the compound quite reactive .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the coupling of the benzoyl group . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring, the trifluoromethyl group, and the benzoyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be quite reactive . The pyrrole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could make the compound quite polar, which would affect its solubility and boiling point .Scientific Research Applications
Electropolymerization and Film Stability
- Electropolymerization : N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole, a compound similar in structure to the one , shows electropolymerization capabilities. The polymer films formed from this process are stable to repetitive cycling up to +1.2 V Vs Ag/AgCl (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Synthesis and Structural Analysis
- Synthesis Techniques : Various compounds with structural similarities to N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide have been synthesized using different methods, such as the Knorr–Paal condensation and reactions involving benzoyl chloride. These synthesis methods are pivotal in exploring the potential applications of these compounds (Fang et al., 2015).
Biological Activities and Enzyme Inhibition
- Enzyme Inhibition : N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, structurally related to the compound of interest, have been shown to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings are significant for their potential use in treating conditions like Alzheimer's disease (Krátký et al., 2020).
Antimicrobial Properties
- Antimicrobial Agents : Certain pyrrole derivatives, which include structural elements similar to the compound , have shown promise as antimicrobial agents. The presence of chlorine, amide, and 1,3-oxazole fragments in these compounds contributes to their potential as new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Radiochemical Applications
- Radiolabeling for Medical Imaging : Specific pyrrole-2-carboxamides have been developed for radiolabeling, aiding in medical imaging techniques such as positron emission tomography (PET) (Saemian & Shirvani, 2012).
Antiviral and Anticancer Research
- Antiviral and Anticancer Potential : Related benzamide derivatives have been synthesized and shown to exhibit antiviral and anticancer properties. This indicates the potential of this compound in similar applications (Balaraman, Nayak, Subbiah, & Elango, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butan-2-yl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-3-10(2)22-16(24)14-8-12(9-21-14)15(23)11-5-4-6-13(7-11)17(18,19)20/h4-10,21H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQWSNMYDWRBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588293.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)
![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B2588299.png)

![Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate](/img/structure/B2588303.png)

![ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate](/img/structure/B2588305.png)
![Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2588308.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2588309.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2588315.png)